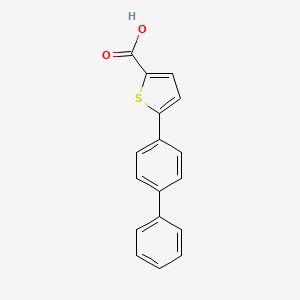
5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid
Descripción general
Descripción
5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C17H12O2S and a molecular weight of 280.34 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid is 1S/C17H13O2S/c18-17(19)16-11-10-15(20-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11,20H,(H,18,19) . This indicates the presence of 17 carbon atoms, 13 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule .Physical And Chemical Properties Analysis
5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid is a solid substance that should be stored at room temperature .Aplicaciones Científicas De Investigación
Immunomodulatory Applications
- A study by Axton et al. (1992) investigated derivatives of thiophene carboxylic acid, which exhibited immunosuppressive activity towards proliferating T-lymphocytes, highlighting potential applications in immunomodulation.
Antimicrobial and Antifungal Properties
- Research by Mabkhot et al. (2017) synthesized novel thiophene-containing compounds, revealing their significant antimicrobial and antifungal activity, particularly against gram-negative bacteria and some fungi.
Material Science and Liquid Crystal Applications
- A study on liquid crystalline esters by Matharu et al. (2000) utilized thiophene carboxylic acid derivatives, demonstrating applications in the field of material science, particularly for electro-optical devices.
Anti-inflammatory and Antinociceptive Activity
- Deep et al. (2010) and Shipilovskikh et al. (2020) discussed the synthesis of thiophene-based compounds with notable anti-inflammatory and antinociceptive activities, indicating potential therapeutic applications.
Tyrosinase Inhibition for Medical Applications
- In the context of medical treatments, Kwong et al. (2017) synthesized biphenyl-based compounds demonstrating significant anti-tyrosinase activities, relevant for treatments of conditions like hyperpigmentation.
Supramolecular Chemistry
- Studies by Tso et al. (1998) and Dienstmaier et al. (2010) explored the use of thiophene carboxylic acid derivatives in supramolecular assemblies, highlighting applications in molecular engineering and nanotechnology.
Antitubercular Activity
- The study by Marvadi et al. (2020) synthesized novel thiophene-based compounds that showed promising antitubercular activities, indicating potential use in combating tuberculosis.
Propiedades
IUPAC Name |
5-(4-phenylphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2S/c18-17(19)16-11-10-15(20-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTXAXUTSLGOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2659875.png)
![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide](/img/structure/B2659877.png)
![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)
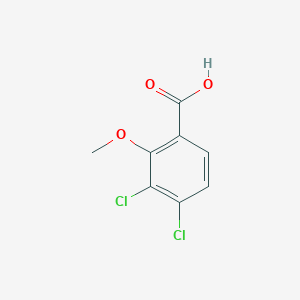
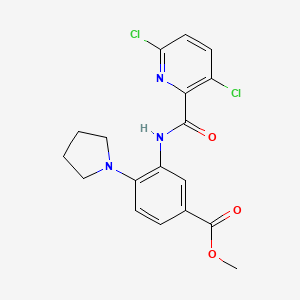
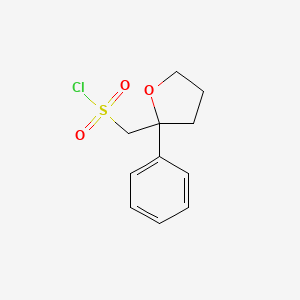
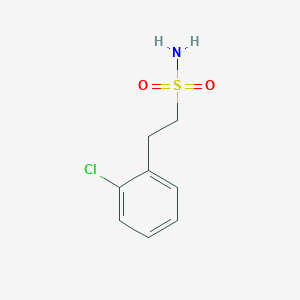

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B2659892.png)
![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2659893.png)

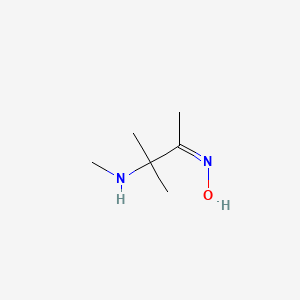
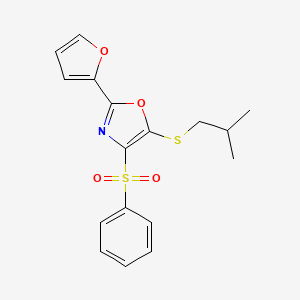
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide](/img/structure/B2659898.png)